2,3-Dihydro-1H-isoindole-1-carboxamide possesses a planar isoindolinone ring system. The structure allows for diverse substitutions at positions 2, 3, and on the aromatic ring, influencing its physicochemical properties and biological activity. Crystal structure analysis of various derivatives provides valuable insights into their conformational preferences and intermolecular interactions. [, ]
2,3-Dihydro-1H-isoindole-1-carboxamides have shown promise as potential anti-cancer agents. [, ] Their mechanism of action involves inhibiting specific enzymes and pathways crucial for cancer cell survival and proliferation.
Several 2,3-dihydro-1H-isoindole-1-carboxamide derivatives have demonstrated potent and selective inhibition of PARP-1. [, , , ] PARP-1 inhibitors have garnered significant attention as therapeutic targets for cancer, particularly in combination therapies.
2,3-Dihydro-1H-isoindole-1-carboxamide analogs have been explored as potential epigenetic modulators, specifically as DNA methyltransferase 1 (Dnmt1) inhibitors. [] These inhibitors hold potential for treating cancers characterized by aberrant DNA methylation patterns.
2-Amino-2,3-dihydro-1H-indene-5-carboxamides, structurally similar to 2,3-dihydro-1H-isoindole-1-carboxamides, exhibit inhibitory activity against discoidin domain receptor 1 (DDR1). [] These inhibitors hold promise for treating cancers where DDR1 is overexpressed.
Specific 2,3-dihydro-1H-isoindole-1-carboxamide derivatives have been developed as potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonists. [, ] These antagonists have demonstrated efficacy in treating migraine headaches by blocking the activity of CGRP, a neuropeptide involved in migraine pathophysiology.
CAS No.:
CAS No.: 17916-67-5
CAS No.: 128-68-7
CAS No.:
CAS No.: 111720-19-5
CAS No.: 1630114-57-6